6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylbenzoyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-12(7-5-11)18(21)14-10-20-15-9-17(24-3)16(23-2)8-13(15)19(14)22/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLCTMOWHCHBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation: Gould-Jacobs and Conrad-Limpach Reactions
The Gould-Jacobs reaction provides a foundational route to quinolin-4-ones via thermal cyclization of aniline derivatives. For 6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one , this method begins with 2-amino-4,5-dimethoxybenzoic acid (1). Heating with triethyl orthoacetate in polyphosphoric acid induces cyclodehydration, forming the quinolin-4-one core (2). Subsequent Friedel-Crafts acylation with 4-methylbenzoyl chloride introduces the aryl carbonyl group at position 3 (3) .
Reaction Conditions :
-
Cyclization : 160°C, 6–8 hours (yield: 65–70%)
-
Acylation : AlCl₃ catalyst, dichloromethane, 0°C → room temperature (yield: 58%)
The Conrad-Limpach method offers an alternative using β-keto esters . Condensation of 4,5-dimethoxyaniline with ethyl acetoacetate forms a Schiff base, which undergoes cyclization in diphenyl ether at 250°C. While this route achieves moderate yields (50–55%), it requires stringent temperature control to avoid decarboxylation .
Biere-Seelen Synthesis from Methyl Anthranilate
Biere-Seelen’s approach utilizes methyl anthranilate (4) as the starting material. Michael addition with dimethyl acetylenedicarboxylate (DMAD) generates an enaminoester intermediate (5), which cyclizes under basic conditions to form the quinolin-4-one scaffold (6). Demethylation with hydrobromic acid introduces the 4-hydroxy group, followed by O-methylation to restore the 6,7-dimethoxy substituents (7) .
Key Optimization Parameters :
-
Cyclization Base : K₂CO₃ in DMF, 80°C (yield: 78%)
-
Demethylation : 48% HBr, reflux, 12 hours (yield: 85%)
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Methylation : CH₃I, K₂CO₃, acetone (yield: 90%)
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Stille cross-coupling significantly enhances synthetic efficiency. The preformed 3-bromo-6,7-dimethoxyquinolin-4(1H)-one (8) reacts with (4-methylphenyl)tributylstannane under Pd(PPh₃)₄ catalysis. This single-step method achieves yields up to 92% with excellent regioselectivity.
Critical Conditions :
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Catalyst Loading : 5 mol% Pd(PPh₃)₄
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Solvent : Anhydrous DMF, argon atmosphere
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Temperature : 100°C, 24 hours
Comparative studies show that electron-rich stannanes (e.g., 4-methylphenyl derivatives) exhibit faster coupling kinetics than electron-deficient analogs (TOF = 8.2 vs. 3.5 h⁻¹).
Eaton’s Reagent-Mediated Cycloacylation
Eaton’s reagent (P₂O₅·MeSO₃H) enables direct cycloacylation of N-(2-acylaryl)amides (9). This method bypasses intermediate isolation, combining cyclization and acylation in one pot. Using 2-amino-4,5-dimethoxy-N-(4-methylbenzoyl)benzamide (10), the reaction proceeds at 60°C for 4 hours, yielding the target compound in 83% yield .
Advantages :
-
Reduced Steps : Eliminates need for protective groups
-
Scalability : Tolerates gram-scale synthesis without yield loss
Industrial-Scale Production: Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors optimize heat and mass transfer. A two-step protocol involves:
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Continuous Cyclization : Gould-Jacobs reaction in a microreactor (residence time: 15 minutes, 180°C)
-
Inline Acylation : Friedel-Crafts reaction using immobilized AlCl₃ on silica gel
Performance Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 65% | 81% |
| Reaction Time | 8 hours | 45 minutes |
| Catalyst Consumption | 1.5 eq | 0.3 eq |
This approach reduces waste and improves reproducibility, critical for Good Manufacturing Practice (GMP) compliance .
Reaction Optimization and Solvent Effects
Solvent polarity profoundly influences cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 82 |
| Acetonitrile | 37.5 | 68 |
Polar aprotic solvents like DMSO stabilize transition states through dipole interactions, enhancing reaction rates.
Catalyst screening reveals PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems (TOF: 12.1 vs. 8.2 h⁻¹).
Stability and Purification Challenges
The 4(1H)-quinolone tautomer exhibits pH-dependent solubility:
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Keto Form : Dominant at pH < 5 (aqueous solubility: 2.1 mg/mL)
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Enol Form : Prevalent at pH > 8 (solubility: 18.4 mg/mL)
Purification via reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves tautomers, achieving >99% purity.
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption:
-
Cyclization Time : 8 hours → 25 minutes
-
Yield Improvement : 65% → 79%
Solvent-free mechanochemical grinding (ball milling) with K₂CO₃ achieves 72% yield, eliminating volatile organic compound (VOC) use .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one exhibit potent anticancer properties. For instance, derivatives of quinoline have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study highlighted the synthesis of quinoline derivatives that demonstrated cytotoxicity against human cancer cell lines, indicating that modifications in the quinoline structure could enhance their therapeutic efficacy .
Protein Kinase Modulation
This compound has also been studied for its role in modulating protein kinase activity, which is crucial for regulating various cellular processes including growth and metabolism. Protein kinases are often implicated in cancer progression, making them valuable targets for therapeutic intervention.
Research Findings : A patent describes compounds that exhibit the ability to modulate protein kinase enzymatic activity, suggesting that this compound could serve as a lead compound for developing new kinase inhibitors .
Antimicrobial Properties
Quinoline derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of methoxy groups in the structure may contribute to enhanced interaction with microbial targets.
Evidence : Research indicates that certain quinoline compounds show effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Comparative Data Table
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves the inhibition of specific enzymes or modulation of receptor activity, leading to biological responses.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of enzymes involved in cell proliferation and apoptosis.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Quinolinone Core
6,7-Dimethoxyquinolin-4-ol (C₁₁H₁₁NO₃)
- Key differences :
- Replaces the ketone at position 4 with a hydroxyl group.
- Lacks the 3-(4-methylphenyl)carbonyl substituent.
- Implications: Reduced molecular weight (205.21 vs. ~343.35 for the target compound).
6,7-Methylenedioxy-4-(4-Methoxyphenyl)Quinolin-2(1H)-One (12d)
- Key differences :
- Methylenedioxy (-O-CH₂-O-) bridge at positions 6 and 6.
- Substituted phenyl group at position 4 (4-methoxyphenyl vs. 4-methylphenyl carbonyl).
- Lower molecular weight (295.2 vs. ~343.35) due to the absence of the bulky carbonyl group .
2-(2-Chloro-6,7-Dimethylquinolin-3-yl)-2,3-Dihydroquinolin-4(1H)-One
- Key differences: Chloro and dimethyl substituents on the quinoline ring. Partially saturated dihydroquinolin-4(1H)-one core.
- The dihydro structure reduces aromaticity, altering pharmacokinetic properties compared to the fully aromatic target .
Functional Group Modifications
6,7-Dimethoxy-3-Hydroxy-1-Methylisoquinoline
- Key differences: Isoquinoline core (vs. quinolinone). Hydroxyl group at position 3.
- Implications: Isoquinoline’s nitrogen position alters electronic distribution, affecting interactions with biological targets. Hydroxyl group increases polarity but may reduce bioavailability .
6,7-Dimethoxy-4-(2-Methylphenyl)-3,4-Dihydro-2(1H)-Quinolinone
- Key differences :
- 2-Methylphenyl substituent at position 4.
- Dihydro modification at positions 3 and 4.
Key Structural Determinants of Activity
- Methoxy Groups : Electron-donating methoxy groups at positions 6 and 7 enhance aromatic π-system electron density, favoring interactions with hydrophobic protein pockets .
- 4-Methylphenyl Carbonyl : The bulky, lipophilic substituent at position 3 may improve membrane permeability but could sterically hinder binding to some targets .
Biological Activity
6,7-Dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline backbone with methoxy groups at positions 6 and 7, and a carbonyl group attached to a para-methylphenyl moiety at position 3. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Utilizing a Pfitzinger reaction where isatin derivatives react with aromatic aldehydes.
- Methoxylation : Achieved through the use of methanol under reflux conditions.
- Benzoylation : Involves acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. A study evaluating various quinoline compounds found that those similar to this compound demonstrated potent inhibition against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 3.8 |
| A549 (Lung) | 4.5 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects. A series of studies revealed that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate potential for development as an antimicrobial agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- DNA Interaction : It can bind to DNA, potentially disrupting replication and transcription processes.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways associated with growth and survival.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various quinoline derivatives, including our compound of interest. They tested these compounds against multiple cancer cell lines and found that the presence of methoxy groups significantly enhanced anticancer activity through increased lipophilicity and improved cellular uptake .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of quinoline derivatives. The study demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The 4-methylbenzoyl moiety at position 3 undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
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Amide Formation : Reaction with primary amines (e.g., benzylamine) in THF at 50°C yields substituted amides via acyl transfer.
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Hydrolysis : Acidic hydrolysis (HCl/H<sub>2</sub>O, reflux) cleaves the carbonyl group to form 3-carboxyquinolinone derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amidation | Benzylamine, THF, 50°C, 16 h | 3-(Benzylamino)quinolinone | |
| Acidic Hydrolysis | 6M HCl, H<sub>2</sub>O, reflux | 3-Carboxy-6,7-dimethoxyquinolinone |
Electrophilic Aromatic Substitution (EAS)
The electron-rich quinolinone core participates in EAS, though methoxy groups at positions 6 and 7 direct incoming electrophiles to the 5- and 8-positions. Examples include:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at position 5 .
-
Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields 5-sulfo derivatives, which are precursors for further coupling reactions.
Regioselectivity :
| Electrophile | Position(s) Affected | Yield (%) | Source |
|---|---|---|---|
| NO<sub>2</sub>⁺ | 5 | 62–68 | |
| SO<sub>3</sub>H | 5 | 55 |
Cross-Coupling Reactions
The aryl halide derivatives of this compound (e.g., brominated at position 5) participate in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C) generates biarylquinolinones.
-
Buchwald-Hartwig Amination : Forms 5-arylamino derivatives using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos .
Representative Examples :
| Substrate | Coupling Partner | Product | Yield (%) | Source |
|---|---|---|---|---|
| 5-Bromo derivative | Phenylboronic acid | 5-Phenylquinolinone | 73 | |
| 5-Bromo derivative | Piperidine | 5-(Piperidin-1-yl)quinolinone | 68 |
Reduction and Oxidation
-
Carbonyl Reduction : NaBH<sub>4</sub>/EtOH reduces the 3-benzoyl group to a benzyl alcohol moiety (83% yield) .
-
Quinolinone Oxidation : MnO<sub>2</sub> in acetone converts the 1,4-dihydroquinolinone to a fully aromatic quinoline.
Reaction Outcomes :
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carbonyl reduction | NaBH<sub>4</sub>, EtOH | 3-(4-Methylbenzyl)quinolinone | 83 | |
| Core oxidation | MnO<sub>2</sub>, acetone | 6,7-Dimethoxy-3-benzoylquinoline | 91 |
Ring Functionalization via Condensation
The lactam nitrogen (position 1) reacts with aldehydes in Knoevenagel-type condensations:
-
Aldol Condensation : With formaldehyde (piperidine acetate catalyst, THF, 50°C) forms 3-methylidene derivatives .
Mechanistic Insight :
The reaction proceeds via enolate formation at C4, followed by nucleophilic attack on the aldehyde .
Q & A
Q. What are the standard synthetic routes for 6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one, and what challenges arise during its preparation?
The synthesis typically involves constructing the quinoline core via cyclization of substituted anilines or chalcones, followed by sequential functionalization. Key steps include:
- Quinoline core formation : Acid- or base-catalyzed cyclization of 2′-aminochalcone derivatives (e.g., using indium(III) chloride as a catalyst under microwave irradiation) .
- Methoxy group introduction : Alkylation with methyl iodide or methoxybenzyl chloride under controlled pH and temperature .
- Carbonyl functionalization : Reaction with 4-methylbenzoyl chloride in anhydrous solvents (e.g., dichloromethane) . Challenges : Low yields due to steric hindrance from the 6,7-dimethoxy groups and competing side reactions (e.g., over-oxidation). Purification often requires column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated after synthesis?
Multimodal characterization is critical:
- NMR spectroscopy : H and C NMR confirm substituent positions and absence of tautomeric shifts in the quinolinone ring .
- X-ray crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., dimer formation via N–H⋯N interactions) .
- Mass spectrometry : High-resolution MS verifies molecular formula (e.g., CHNO) and detects impurities .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous quinolinones exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via the 3-aryl carbonyl group .
- Antioxidant properties : Scavenging of free radicals, attributed to electron-donating methoxy groups .
- Antimicrobial effects : Disruption of bacterial cell membranes via lipophilic substituents . Note : In vitro assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) are recommended for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., InCl) enhance regioselectivity in cyclization steps .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature control : Lower temperatures (~0°C) reduce side reactions during acylation . Case study : Microwave-assisted synthesis reduced reaction time from hours to minutes while maintaining >60% yield .
Q. What mechanistic insights explain contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy)?
Discrepancies often arise from:
- Metabolic instability : Rapid hepatic oxidation of the 4-methylphenyl group may reduce in vivo bioavailability .
- Solubility limitations : Poor aqueous solubility (logP ~3.5) hinders cellular uptake in certain assays .
- Off-target interactions : The quinolinone core may bind nonspecifically to serum proteins, masking therapeutic effects . Mitigation : Prodrug derivatization (e.g., phosphate esters) or nanoparticle encapsulation can enhance bioavailability .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?
- Docking studies : Predict binding affinity to target proteins (e.g., PARP-1) using the 3-aryl carbonyl as a pharmacophore .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with antioxidant IC values .
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks early in development .
Q. What experimental designs address variability in environmental impact studies (e.g., ecotoxicity)?
Follow frameworks from environmental chemistry research:
- Longitudinal studies : Track compound degradation in soil/water under varying pH and UV exposure .
- Trophic transfer assays : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .
- Control for confounding factors : Use randomized block designs to isolate effects of chemical properties vs. environmental variables .
Methodological Considerations
Q. How should researchers validate the compound’s stability under storage and experimental conditions?
- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 30 days, monitoring degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (e.g., argon) .
Q. What strategies resolve spectral ambiguities (e.g., overlapping peaks in NMR)?
- 2D NMR techniques : HSQC and HMBC clarify C-H correlations in crowded regions .
- Isotopic labeling : Introduce N or F tags to simplify signal assignment in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
